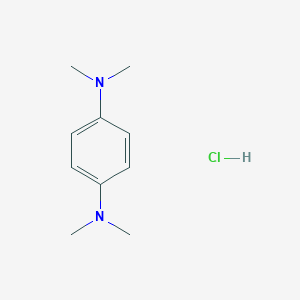

N,N,N',N'-Tétraméthyl-p-phénylènediamine dihydrochlorure

Vue d'ensemble

Description

La norme NORSOK M-710 est une spécification pour les matériaux d'étanchéité non métalliques utilisés dans l'industrie pétrolière et gazière. Elle définit les exigences relatives aux matériaux élastomères afin de garantir leurs performances dans des environnements difficiles, tels que des températures élevées, des pressions élevées et une exposition à des produits chimiques agressifs. La norme est largement reconnue et utilisée dans le monde entier pour garantir la fiabilité et la sécurité des matériaux d'étanchéité dans les applications critiques.

Applications De Recherche Scientifique

Electrochemical Sensors

TMPD is extensively utilized in the development of electrochemical sensors due to its excellent electron transfer properties. It serves as a reducing agent that enhances the sensitivity and selectivity of sensors designed to detect heavy metals and organic pollutants.

| Application | Description |

|---|---|

| Heavy Metal Detection | Used in sensors to quantify lead, mercury, and cadmium levels in environmental samples. |

| Organic Pollutant Detection | Facilitates the detection of compounds such as phenols and pesticides in water samples. |

Antioxidant Studies

TMPD acts as a model compound in antioxidant research, enabling scientists to investigate oxidative stress mechanisms and evaluate the effectiveness of various antioxidants in biological systems.

| Study Focus | Findings |

|---|---|

| Mechanism of Action | TMPD undergoes oxidation, providing insights into radical scavenging activities of antioxidants. |

| Biological Relevance | Helps in understanding the role of antioxidants in mitigating cellular damage caused by reactive oxygen species (ROS). |

Colorimetric Assays

In colorimetric assays, TMPD is employed as a reagent that produces measurable color changes, facilitating the quantification of various substances.

| Application | Methodology |

|---|---|

| Enzyme Activity Measurement | Used to quantify peroxidase activity by measuring the absorbance at 611 nm after reaction with TMPD. |

| Substance Quantification | Acts as a color developer in assays for phenolic compounds and other analytes. |

Polymer Chemistry

TMPD is also utilized as a polymerization initiator, allowing for the synthesis of polymers with tailored properties for applications in coatings and adhesives.

| Polymer Type | Application |

|---|---|

| Conductive Polymers | Enhances electrical conductivity for use in electronic devices. |

| Biodegradable Polymers | Contributes to the development of eco-friendly materials with specific degradation profiles. |

Microbiology

In microbiology, TMPD serves as a test reagent for classifying cytochrome oxidase positive aerobic microorganisms.

| Application | Description |

|---|---|

| Oxidase Test | TMPD is used to detect cytochrome c oxidases in bacterial cultures, aiding in microbial identification. |

Case Studies

-

Electrochemical Detection of Heavy Metals :

A study demonstrated the efficacy of TMPD-based sensors in detecting trace levels of lead in contaminated water sources, achieving detection limits below regulatory thresholds . -

Antioxidant Efficacy Evaluation :

Research involving TMPD highlighted its role in elucidating the antioxidant mechanisms of various natural compounds, showing significant reductions in oxidative damage markers in cellular models . -

Colorimetric Detection of Phenolic Compounds :

An assay utilizing TMPD successfully quantified phenolic content in agricultural runoff, showcasing its utility in environmental monitoring .

Mécanisme D'action

Target of Action

TMPD primarily targets cytochrome c oxidases . These enzymes are part of the electron transport chain in mitochondria and play a crucial role in cellular respiration .

Biochemical Pathways

TMPD is involved in the oxidase test for detecting bacterial cytochrome c oxidases . It is commonly used to perform the oxidase test for the colorimetric identification of pathogenic and non-pathogenic bacteria .

Pharmacokinetics

Its solubility in water (500 mg/10 ml) suggests that it could be readily absorbed and distributed in the body .

Result of Action

The interaction of TMPD with its targets leads to changes in the color of the compound, which is used to identify the presence of cytochrome c oxidase positive aerobic microorganisms .

Action Environment

The efficacy and stability of TMPD can be influenced by environmental factors such as temperature and light. For instance, TMPD may darken in color during storage . Therefore, it is recommended to store TMPD in a dry, cool, and well-ventilated place .

Analyse Biochimique

Biochemical Properties

N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride plays a crucial role in biochemical reactions as a redox mediator. It interacts with bacterial cytochrome c oxidases, facilitating the transfer of electrons in the oxidase test . This interaction is essential for the colorimetric identification of pathogenic and non-pathogenic bacteria. The compound’s ability to donate electrons to cytochrome c makes it a valuable reagent in diagnostic assays and microbiological studies .

Cellular Effects

N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride influences various cellular processes, particularly in bacterial cells. It affects cell function by participating in electron transport chains, which are crucial for cellular respiration . The compound’s interaction with cytochrome c oxidases impacts cell signaling pathways and gene expression, ultimately influencing cellular metabolism. Its role in the oxidase test highlights its significance in identifying bacterial species based on their respiratory enzyme activity .

Molecular Mechanism

The molecular mechanism of N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride involves its ability to act as a redox mediator. It undergoes oxidation-reduction reactions, transferring electrons to cytochrome c oxidases . This electron transfer is critical for the oxidase test, where the compound’s oxidation state changes, leading to a colorimetric response. The binding interactions with cytochrome c oxidases and the subsequent electron transfer are fundamental to its function in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride can change over time. The compound may darken in storage, indicating potential degradation . Its stability is crucial for consistent results in biochemical assays. Long-term studies have shown that the compound’s effectiveness in the oxidase test remains reliable when stored under appropriate conditions. Prolonged exposure to light and air may affect its performance .

Dosage Effects in Animal Models

The effects of N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride in animal models vary with different dosages. At lower doses, the compound effectively participates in redox reactions without causing adverse effects . Higher doses may lead to toxicity, impacting cellular function and overall health. Studies have shown that maintaining an optimal dosage is crucial for achieving desired outcomes in biochemical assays and avoiding potential toxic effects .

Metabolic Pathways

N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride is involved in metabolic pathways related to electron transport and redox reactions. It interacts with enzymes such as cytochrome c oxidases, facilitating electron transfer in cellular respiration . The compound’s role in these pathways is essential for maintaining cellular energy production and metabolic flux. Its interactions with cofactors and other biomolecules further enhance its significance in metabolic studies .

Transport and Distribution

Within cells and tissues, N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride is transported and distributed based on its interactions with transporters and binding proteins . The compound’s ability to donate electrons to cytochrome c oxidases influences its localization and accumulation in specific cellular compartments. Understanding its transport mechanisms is crucial for optimizing its use in biochemical assays and ensuring accurate results .

Subcellular Localization

The subcellular localization of N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride is primarily associated with its role in electron transport chains. It is directed to specific compartments, such as mitochondria, where cytochrome c oxidases are located . The compound’s targeting signals and post-translational modifications play a role in its localization, ensuring its effective participation in redox reactions. This localization is vital for its function in biochemical assays and cellular respiration studies .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de matériaux élastomères conformes à la norme NORSOK M-710 implique la synthèse d'élastomères nitriles hautement saturés. Ces élastomères sont généralement produits par polymérisation d'acrylonitrile et de butadiène en présence d'un catalyseur. Les conditions de réaction, telles que la température, la pression et la concentration du catalyseur, sont soigneusement contrôlées afin d'obtenir les propriétés souhaitées de l'élastomère.

Méthodes de production industrielle

Dans les environnements industriels, la production de matériaux élastomères implique des réacteurs de polymérisation à grande échelle où les monomères sont polymérisés dans des conditions contrôlées. Le polymère obtenu est ensuite transformé en différentes formes, telles que des feuilles, des tiges ou des formes personnalisées, en fonction de l'application. Les matériaux subissent des tests rigoureux pour garantir qu'ils répondent aux exigences de la norme NORSOK M-710.

Analyse Des Réactions Chimiques

Types de réactions

Les matériaux élastomères conformes à la norme NORSOK M-710 subissent diverses réactions chimiques, notamment :

Oxydation : L'exposition à l'oxygène ou à d'autres agents oxydants peut entraîner la formation de produits d'oxydation.

Réduction : Des réactions de réduction peuvent se produire en présence d'agents réducteurs.

Substitution : Des réactions de substitution peuvent se produire lorsque certains atomes ou groupes de la chaîne polymère sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent l'oxygène, l'hydrogène et divers agents chimiques. Les conditions de ces réactions varient en fonction de l'application spécifique et des propriétés souhaitées de l'élastomère.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des élastomères oxydés ou réduits, qui peuvent avoir des propriétés mécaniques ou chimiques modifiées. Ces produits sont soigneusement analysés pour garantir qu'ils répondent aux exigences de performance de la norme NORSOK M-710.

4. Applications de la recherche scientifique

Les matériaux élastomères conformes à la norme NORSOK M-710 ont une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisés dans le développement de nouveaux matériaux d'étanchéité et l'étude de la chimie des polymères.

Biologie : Utilisés dans la conception de matériaux biocompatibles pour les dispositifs médicaux.

Médecine : Utilisés dans la production de joints et de garnitures médicaux qui nécessitent des performances et une fiabilité élevées.

Industrie : Largement utilisés dans l'industrie pétrolière et gazière pour les applications d'étanchéité dans des environnements difficiles.

5. Mécanisme d'action

Le mécanisme par lequel les matériaux élastomères exercent leurs effets implique leur capacité à former des joints étanches sous des conditions de haute pression et de haute température. Les cibles moléculaires comprennent les surfaces des tuyaux, des vannes et d'autres équipements où l'élastomère forme un joint. Les voies impliquées comprennent les interactions physiques et chimiques entre l'élastomère et les surfaces qu'il contacte.

Comparaison Avec Des Composés Similaires

Les matériaux élastomères conformes à la norme NORSOK M-710 sont uniques en leur capacité à résister à des conditions difficiles et à maintenir leurs propriétés d'étanchéité. Les composés similaires comprennent :

Fluoroélastomères : Connus pour leur résistance chimique et leur stabilité à haute température.

Perfluoroélastomères : Offrent une excellente résistance chimique, mais peuvent avoir des propriétés mécaniques inférieures à celles des élastomères nitriles.

Élastomères de silicone : Offrent une bonne résistance à la température, mais peuvent ne pas être aussi performants dans les environnements chimiques agressifs.

La particularité des matériaux conformes à la norme NORSOK M-710 réside dans leur équilibre entre résistance chimique, résistance mécanique et durabilité dans des environnements difficiles.

Activité Biologique

N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride (TMPD) is a synthetic organic compound widely utilized in biochemical research and microbiology due to its unique redox properties. This article delves into its biological activities, applications, and relevant research findings.

- Chemical Formula : CHN·2HCl

- Molecular Weight : 199.703 g/mol

- CAS Number : 637-01-4

- Appearance : Off-white to gray powder

- Solubility : Soluble in water and dimethyl sulfoxide (DMSO)

Biological Activity Overview

TMPD serves multiple roles in biological systems, primarily as an electron donor and a redox-active substrate. Its oxidation leads to the formation of a radical cation, TMPD, which is characterized by a deep blue color, making it a useful indicator in various assays.

Key Functions

- Cytochrome c Oxidase Activity : TMPD is employed in microbiological assays to differentiate organisms based on cytochrome c oxidase activity. The oxidation of TMPD by cytochrome c oxidase results in a color change that aids in identifying Gram-negative bacteria, including Neisseria gonorrhoeae .

- Electron Transfer Mediator : As a reducing co-substrate for heme peroxidases, TMPD facilitates electron transfer processes in enzymatic reactions, particularly in oxidative phosphorylation pathways .

- Colorimetric Indicator : The compound's ability to change color upon oxidation makes it an effective colorimetric indicator for assessing bacterial oxidase activity, which is crucial in microbiological diagnostics .

Applications in Research

TMPD has been extensively studied for its role in various biochemical assays and experimental setups:

- Microbiology : Utilized for the classification of aerobic microorganisms based on their oxidase activity.

- Biochemical Assays : Acts as a redox mediator in studies involving mitochondrial function and respiratory chain analysis .

- Toxicology Studies : Investigated for its potential toxic effects and safety profile, including acute toxicity assessments .

Case Studies and Research Findings

- Microbial Differentiation : A study demonstrated the effectiveness of TMPD as a diagnostic tool for distinguishing Neisseria gonorrhoeae from other bacteria through its unique oxidase reaction .

- Mitochondrial Function Analysis : Research involving TMPD has shown its application in assessing mitochondrial oxidative phosphorylation capacity. For instance, TMPD was used to facilitate electron transfer from ascorbate to cytochrome c in experiments analyzing mitochondrial respiration rates .

- Toxicological Evaluations : Investigations into the safety of TMPD revealed that while it is not classified as a carcinogen by major health organizations, it poses risks such as skin irritation and potential toxicity upon ingestion or inhalation .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cytochrome c Oxidase Testing | Differentiates Gram-negative bacteria based on oxidase enzyme presence |

| Electron Transfer Mediator | Functions as a reducing agent in heme peroxidase reactions |

| Colorimetric Indicator | Provides visual cues for enzymatic activity through color changes during oxidation |

| Mitochondrial Function Studies | Used to analyze respiratory chain activities and mitochondrial dysfunctions |

Propriétés

Numéro CAS |

637-01-4 |

|---|---|

Formule moléculaire |

C10H17ClN2 |

Poids moléculaire |

200.71 g/mol |

Nom IUPAC |

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C10H16N2.ClH/c1-11(2)9-5-7-10(8-6-9)12(3)4;/h5-8H,1-4H3;1H |

Clé InChI |

DNRUPOAHVJBDJE-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N(C)C.Cl.Cl |

SMILES isomérique |

C[NH+](C)C1=CC=C(C=C1)[NH+](C)C.[Cl-].[Cl-] |

SMILES canonique |

CN(C)C1=CC=C(C=C1)N(C)C.Cl |

Key on ui other cas no. |

637-01-4 |

Description physique |

Beige powder; [Sigma-Aldrich MSDS] |

Pictogrammes |

Irritant |

Numéros CAS associés |

13327-28-1 |

Synonymes |

Blue, Wurster Blue, Wurster's Reagent, Wurster's Tetramethylphenylenediamine Wurster Blue Wurster Reagent Wurster's Blue Wurster's Reagent Wursters Blue Wursters Reagent |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.